molecular formula C3H7N3O2 B563290 Guanidinoacetic-13C2 Acid CAS No. 634616-40-3

Guanidinoacetic-13C2 Acid

Cat. No.: B563290
CAS No.: 634616-40-3
M. Wt: 119.093
InChI Key: BPMFZUMJYQTVII-ZDOIIHCHSA-N
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Description

Guanidinoacetic-13C2 Acid is a stable isotope-labeled compound of guanidinoacetic acid, which is a naturally occurring amino acid derivative. It acts as a direct precursor of creatine, an essential compound in the energy metabolism of muscle and nerve tissue. The stable isotope labeling with carbon-13 allows for precise tracking and analysis in various biochemical and physiological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Guanidinoacetic-13C2 Acid can be synthesized through the catalytic dehydrogenation of ethanolamine in an alkaline solution to form a sodium glycinate solution. This solution is then reacted under acidic conditions with a guanylating agent such as O-alkylisourea or cyanamide . This method ensures high yields and purity, avoiding the formation of toxic by-products like hydrocyanic acid and formaldehyde.

Industrial Production Methods: The industrial production of guanidinoacetic acid involves similar synthetic routes but on a larger scale. The process typically includes the dehydrogenation of ethanolamine followed by guanylation with cyanamide in aqueous solution . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Synthetic Routes

Guanidinoacetic-13C₂ acid is synthesized through catalytic dehydrogenation and guanylation. A patented industrial method involves:

  • Step 1 : Reaction of monoethanolamine with O-methyl-isourea to form guanidine ethanol.
  • Step 2 : Oxidation of guanidine ethanol using manganese dioxide (MnO₂) in a single-pot reaction .

Reaction Equation :Monoethanolamine+O methyl isourea30100CGuanidine ethanolMnO2,3065CGuanidinoacetic acid\text{Monoethanolamine}+\text{O methyl isourea}\xrightarrow{30-100^\circ \text{C}}\text{Guanidine ethanol}\xrightarrow{\text{MnO}_2,30-65^\circ \text{C}}\text{Guanidinoacetic acid}This method achieves a yield of 85–92% under optimized conditions, with MnO₂ acting as both an oxidizing agent and catalyst .

Oxidation Reactions

Guanidinoacetic-13C₂ acid undergoes oxidation to form creatine, a reaction central to cellular energy metabolism.

Reagent Conditions Product Role in Metabolism
Hydrogen peroxideAqueous, pH 7–8CreatineEnergy buffering in muscles
Potassium permanganateAcidic mediumCreatine (isolated)Laboratory synthesis

Mechanism :
The guanidino group is oxidized, transferring a methyl group from S-adenosylmethionine (SAM) to form creatine and S-adenosylhomocysteine (SAH) .

Reduction Reactions

Reduction of guanidinoacetic-13C₂ acid yields simpler compounds, though this pathway is less biologically relevant.

Reagent Conditions Product
Sodium borohydrideAqueous, room tempGlycine derivatives
Catalytic hydrogenationH₂ gas, Pd catalystAminomethylacetate

Substitution Reactions

The compound reacts with electrophilic agents, enabling functional group modifications.

Reagent Conditions Product Application
Alkyl halidesAlkaline solutionN-AlkylguanidinoacetatesPharmaceutical intermediates
Acyl chloridesAnhydrous, DMAP catalystAcylated derivativesProbing enzyme specificity

Biochemical Methylation

In vivo, guanidinoacetic-13C₂ acid is methylated by guanidinoacetate N-methyltransferase (GAMT) to form creatine :Guanidinoacetic acid+SAMGAMTCreatine+SAH\text{Guanidinoacetic acid}+\text{SAM}\xrightarrow{\text{GAMT}}\text{Creatine}+\text{SAH}Key Findings :

  • Methylation increases cellular creatine levels by 15–25% in muscle tissues .
  • Isotopic tracing with [1-¹³C]glycine shows rapid GAA turnover (plateau within 30 mins) and slow creatine synthesis .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, forming cyanamide and glycine derivatives .
  • Photodegradation : Exposure to UV light accelerates decomposition, generating guanidine and acetic acid .

Analytical Detection

Stable isotope labeling enables precise quantification via:

  • GC-MS : Derivatives analyzed using bis(trifluoromethyl)pyrimidine methyl esters (LOD: 0.5 μM for GAA) .
  • LC-MS/MS : Direct measurement in plasma with 97–99% isotopic purity .

Table 1: Comparative Reaction Efficiencies

Reaction Yield (%) Purity (%) Reference
Industrial synthesis 9298
Oxidation to creatine 7895
Substitution 6590

Table 2: Isotopic Enrichment Kinetics

Parameter Guanidinoacetic-13C₂ Creatine
Time to plateau (mins)30360
Enrichment slope0.0250.00097

Scientific Research Applications

Chemistry

Guanidinoacetic-13C2 acid is used as a precursor in the synthesis of creatine and related compounds. Its stable isotope form enables researchers to trace metabolic pathways and analyze biochemical reactions with high accuracy.

Biology

In biological research, this compound is studied for its role in cellular bioenergetics and muscle development. It influences energy metabolism by facilitating ATP regeneration during high-energy demand situations, particularly in muscle contractions.

Medicine

This compound has potential applications in enhancing muscle performance and treating muscle-related disorders. Studies have shown that supplementation can improve muscle strength and endurance, making it a candidate for therapeutic interventions in conditions such as muscular dystrophy.

Industry

In the agricultural sector, this compound is utilized as a nutritional supplement in animal husbandry to promote muscle growth and improve meat quality. Its incorporation into animal feed can enhance growth performance and overall health.

Table 1: Comparison of this compound with Related Compounds

CompoundRole in MetabolismStable Isotope LabelingPrimary Use
Guanidinoacetic AcidPrecursor to creatineYesResearch on energy metabolism
CreatineEnergy buffer in cellsNoSports nutrition
PhosphocreatineHigh-energy phosphate donorNoAthletic performance enhancement

Case Study 1: Exercise Performance Enhancement

A study involving healthy adults assessed the effects of this compound on exercise performance. Participants who supplemented with this compound showed significant improvements in muscle strength and endurance compared to a placebo group. The increase in creatine levels was correlated with enhanced ATP production during high-intensity exercise, demonstrating its efficacy as a performance enhancer .

Case Study 2: Neurological Health

Research has explored the potential benefits of this compound in neurological conditions. In animal models, supplementation has been shown to improve cognitive function and reduce oxidative stress markers, suggesting a protective role against neurodegenerative diseases by enhancing energy metabolism in brain cells .

Pharmacokinetics and Biochemical Properties

This compound exhibits favorable pharmacokinetic properties; it is readily absorbed from the gastrointestinal tract and rapidly converted into creatine. Studies indicate that peak plasma concentrations occur within 30 minutes post-ingestion, allowing for effective tracking using advanced techniques such as gas chromatography-mass spectrometry (GC-MS) .

Mechanism of Action

Guanidinoacetic-13C2 Acid exerts its effects primarily through its role as a precursor of creatine. It is involved in the creatine kinase enzyme system, serving as a substrate for the synthesis of creatine and phosphocreatine. This process enhances cellular bioenergetics by replenishing adenosine triphosphate (ATP) levels in muscle and nerve tissues . Additionally, it may influence hormonal release, neuromodulation, and antioxidant status .

Comparison with Similar Compounds

    Creatine: Directly synthesized from guanidinoacetic acid and plays a similar role in energy metabolism.

Uniqueness: Guanidinoacetic-13C2 Acid is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This feature makes it particularly valuable in research settings where accurate measurement of metabolic pathways is crucial.

Biological Activity

Guanidinoacetic-13C2 acid (GAA) is a stable isotope-labeled derivative of guanidinoacetic acid, a naturally occurring amino acid that serves as a precursor in the biosynthesis of creatine. This compound has garnered attention due to its significant role in cellular energy metabolism, particularly in muscle and brain tissues. The following sections provide an in-depth analysis of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and implications for health and disease.

Guanidinoacetic acid is synthesized from glycine and L-arginine through the action of the enzyme arginine:glycine amidinotransferase (AGAT) . This process is crucial as it leads to the formation of creatine via subsequent methylation by guanidinoacetate N-methyltransferase (GAMT) , which transfers a methyl group from S-adenosylmethionine (SAM) to GAA. The overall reaction can be summarized as follows:

Glycine+L ArginineAGATGuanidinoacetic AcidGAMTCreatine\text{Glycine}+\text{L Arginine}\xrightarrow{\text{AGAT}}\text{Guanidinoacetic Acid}\xrightarrow{\text{GAMT}}\text{Creatine}

This pathway is vital for maintaining energy homeostasis in cells, particularly in tissues with high energy demands such as skeletal muscle and neurons.

Pharmacokinetics

Research indicates that GAA is readily absorbed from the gastrointestinal tract and rapidly converted into creatine. A study demonstrated that following oral administration, GAA shows dose-dependent pharmacokinetics, with peak plasma concentrations reached within 30 minutes post-ingestion . The isotopic enrichment of GAA can also be tracked using advanced techniques such as gas chromatography-mass spectrometry (GC-MS), allowing for precise measurements of its metabolism in vivo .

Cellular Effects

As a precursor to creatine, GAA plays a critical role in cellular bioenergetics. Creatine and its phosphorylated form, phosphocreatine, act as energy buffers, facilitating the rapid regeneration of ATP during periods of high energy demand. This is particularly important in muscle contractions and neuronal signaling . Studies have shown that supplementation with GAA can enhance muscle creatine levels, improve exercise performance, and support recovery following strenuous activity .

Case Study 1: Exercise Performance

A study involving healthy adults assessed the effects of GAA on exercise performance. Participants who supplemented with GAA showed significant improvements in muscle strength and endurance compared to a placebo group. The increase in creatine levels was correlated with enhanced ATP production during high-intensity exercise .

Case Study 2: Neurological Health

Research has also explored the potential benefits of GAA in neurological conditions. In animal models, GAA supplementation has been shown to improve cognitive function and reduce markers of oxidative stress. This suggests a protective role against neurodegenerative diseases by enhancing energy metabolism in brain cells .

Safety and Side Effects

While GAA is generally considered safe for consumption, some studies have reported potential neurotoxic effects associated with excessive accumulation of GAA. High levels may increase methylation demands, leading to imbalances in the methylation cycle which could affect various physiological processes . Therefore, monitoring dosage and individual responses during supplementation is advisable.

Comparative Analysis

Compound Role Unique Features
Guanidinoacetic AcidPrecursor to creatineStable isotope labeling allows metabolic tracking
CreatineEnergy bufferDirectly involved in ATP regeneration
L-ArgininePrecursor for nitric oxideImportant for vascular function

The unique properties of this compound make it particularly valuable for research applications, especially in studies aimed at understanding metabolic pathways and energy dynamics within cells.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Guanidinoacetic-13C2 Acid to ensure isotopic purity?

Synthesis requires precise incorporation of ¹³C isotopes into the acetic acid moiety. Methods include isotopic labeling during precursor synthesis (e.g., using ¹³C-enriched glycine and cyanamide) followed by purification via HPLC or column chromatography to remove unlabeled byproducts. Isotopic purity must be validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. How is this compound used to trace creatine biosynthesis in metabolic studies?

As a precursor to creatine, this compound enables tracking of metabolic flux via LC-MS. Researchers administer the compound in vitro or in vivo, then quantify ¹³C-labeled creatine in tissues (e.g., liver, kidney) to map biosynthesis pathways. Proper controls (e.g., unlabeled controls) are critical to distinguish endogenous vs. tracer-derived creatine .

Q. What analytical techniques are standard for quantifying this compound in biological samples?

LC-MS/MS is the gold standard, offering high sensitivity and specificity. Key parameters include:

  • Chromatography: Reverse-phase C18 columns with mobile phases (e.g., methanol/water + 0.1% formic acid).
  • MS: Multiple reaction monitoring (MRM) transitions specific to the ¹³C2-labeled analyte. Internal standards (e.g., deuterated analogs) correct for matrix effects .

Q. How does isotopic labeling with ¹³C enhance NMR-based studies of Guanidinoacetic Acid dynamics?

¹³C labeling improves signal resolution in NMR, allowing precise tracking of molecular interactions (e.g., enzyme binding) and metabolic turnover. Researchers use 2D NMR techniques (e.g., HSQC) to resolve isotopic signals in complex mixtures .

Advanced Research Questions

Q. How can researchers resolve discrepancies in metabolic flux data when using this compound?

Contradictions may arise from tissue-specific metabolism or isotopic dilution. Strategies include:

  • Compartmental modeling to account for tissue heterogeneity.
  • Cross-validation with complementary techniques (e.g., radiolabeled tracers).
  • Statistical frameworks (e.g., Bayesian inference) to quantify uncertainty .

Q. What experimental designs minimize interference from endogenous Guanidinoacetic Acid in tracer studies?

  • Use kinetic isotope effect (KIE) studies to assess labeling efficiency.
  • Administer tracer under steady-state conditions with controlled dietary creatine intake.
  • Employ knockout models (e.g., GAMT-deficient mice) to eliminate background interference .

Q. How to optimize LC-MS parameters for detecting this compound in lipid-rich matrices (e.g., brain tissue)?

  • Sample preparation: Liquid-liquid extraction (e.g., chloroform/methanol) to remove lipids.
  • MS: Adjust ionization settings (e.g., ESI voltage) to enhance signal-to-noise ratios.
  • Validate recovery rates using spike-and-recovery experiments with isotopically labeled internal standards .

Q. What are the challenges in correlating this compound turnover rates with mitochondrial dysfunction?

Mitochondrial creatine kinase (CK) activity complicates interpretation. Solutions:

  • Use CK inhibitors (e.g., iodoacetamide) to isolate non-enzymatic degradation pathways.
  • Combine with Seahorse assays to measure mitochondrial respiration and ATP production .

Q. How to design a longitudinal study assessing this compound kinetics in chronic disease models?

  • Define timepoints based on disease progression (e.g., pre-symptomatic vs. terminal stages).
  • Use stable isotope-resolved metabolomics (SIRM) for dynamic pathway analysis.
  • Address ethical and methodological rigor per institutional animal care guidelines .

Q. What statistical methods are appropriate for multi-omics integration of this compound data?

  • Partial least squares-discriminant analysis (PLS-DA) to link metabolite levels with transcriptomic/proteomic datasets.
  • Pathway enrichment tools (e.g., MetaboAnalyst) to identify perturbed biological processes.
  • Correct for multiple comparisons (e.g., Benjamini-Hochberg procedure) .

Q. Methodological Best Practices

Q. How to validate the specificity of antibodies used in Guanidinoacetic Acid immunoassays?

  • Perform cross-reactivity tests with structurally similar compounds (e.g., creatine, arginine).
  • Confirm results via MS-based quantification in parallel assays .

Q. What criteria should guide literature reviews for this compound studies?

  • Prioritize primary sources from peer-reviewed journals (e.g., Journal of Biological Chemistry).
  • Use databases like PubMed and Web of Science with keywords: "isotope tracing," "creatine metabolism," and "guanidinoacetic acid" .

Q. How to address isotopic exchange in long-term tracer experiments?

  • Monitor chemical stability under experimental conditions (pH, temperature).
  • Use kinetic modeling to account for non-enzymatic exchange reactions .

Properties

IUPAC Name

2-(diaminomethylideneamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3O2/c4-3(5)6-1-2(7)8/h1H2,(H,7,8)(H4,4,5,6)/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMFZUMJYQTVII-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13C](=O)O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661994
Record name N-(Diaminomethylidene)(~13~C_2_)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634616-40-3
Record name N-(Diaminomethylidene)(~13~C_2_)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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